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Compound of Interest

Compound Name: Indole-2-carbaldehyde

Cat. No.: B100852

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Indole-2-carbaldehyde (CAS No: 19005-93-7), a key heterocyclic aldehyde used as a building
block in the synthesis of various pharmaceutical compounds and natural products. This
document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Indole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for Indole-2-carbaldehyde
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
9.88 S H-9 (Aldehyde)
7.77 d 8.1 H-4
7.48 d 8.3 H-7
7.41 t 7.0 H-6
7.30 S H-3
7.20 t 7.4 H-5
Solvent: CDCIs, Spectrometer Frequency: 500 MHZz[1]
Table 2: 13C NMR Data for Indole-2-carbaldehyde
Chemical Shift (8) ppm Assighment
182.89 C-9 (C=0)
138.80 C-7a
136.87 C-2
128.25 C-3a
124.37 C-6
122.20 C-4
115.60 C-5
113.28 C-7
Solvent: CDCIs, Spectrometer Frequency: 500 MHz[1]
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for Indole-2-carbaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad N-H Stretch
3100-3000 Medium Aromatic C-H Stretch
2830-2695 Medium, Doublet Aldehyde C-H Stretch
C=0 Stretch (Aromatic
1710-1685 Strong
Aldehyde)
1600-1585 Medium-Strong Aromatic C=C Stretch (in-ring)
1500-1400 Medium-Strong Aromatic C=C Stretch (in-ring)
Aromatic C-H Out-of-Plane
900-675 Strong

Bend

Note: The exact peak positions can vary slightly depending on the sample preparation method.

[21(3][4][5]16]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Indole-2-carbaldehyde

m/z Relative Intensity Assignment lonization Method
145 High [M]* (Molecular lon) El
144 High [M-H]* El
89 Medium [M-H-CO-HCN]* El

El. Electron lonization[7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol (Aromatic Aldehydes)
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e Sample Preparation:

o Accurately weigh 10-20 mg of Indole-2-carbaldehyde for *H NMR and 30-50 mg for 13C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.

o Ensure complete dissolution, using gentle vortexing if necessary.
o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup and Data Acquisition:

o The *H and 3C NMR spectra were obtained on a Bruker Avance spectrometer operating at
a proton frequency of 400.13 MHz and a carbon frequency of 100.63 MHz.[8]

o The probe temperature was maintained at approximately 300 K.[8]
o Spectra were referenced to tetramethylsilane (TMS).[8]

o For 'H NMR, a sufficient number of scans were acquired to achieve a good signal-to-noise
ratio.

o For 3C NMR, a proton-decoupled pulse sequence was used, and a larger number of
scans were averaged due to the lower natural abundance of the 3C isotope.

» Data Processing:
o The raw data was processed using a Fourier transform.

o Phase and baseline corrections were applied to the resulting spectra.

FT-IR Spectroscopy Protocol (Solid Aromatic

Compounds)
o Sample Preparation (KBr Pellet Method):
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o Thoroughly grind 1-2 mg of solid Indole-2-carbaldehyde with approximately 100-200 mg
of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place a small amount of the powder into a pellet press.

o Apply high pressure to form a thin, transparent, or translucent pellet.

e Instrument Setup and Data Acquisition:

o Record a background spectrum of the empty sample holder to subtract the contribution of
atmospheric CO2 and water vapor.

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire the spectrum over a range of 4000-400 cm~1.

o To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.[9]
e Data Analysis:

o Identify the characteristic absorption bands and correlate them to the functional groups
present in Indole-2-carbaldehyde.[9]

Electron lonization Mass Spectrometry (EI-MS) Protocol
(Heterocyclic Compounds)

e Sample Introduction:

o Introduce a small amount of the Indole-2-carbaldehyde sample into the mass
spectrometer. This can be done via a direct insertion probe or through a gas
chromatograph (GC-MS).

o If using a direct insertion probe, the sample is heated to facilitate volatilization into the ion
source.

¢ lonization and Analysis:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b100852?utm_src=pdf-body
https://www.biosynth.com/p/FI51018/19005-93-7-1h-indole-2-carbaldehyde
https://www.benchchem.com/product/b100852?utm_src=pdf-body
https://www.biosynth.com/p/FI51018/19005-93-7-1h-indole-2-carbaldehyde
https://www.benchchem.com/product/b100852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes ionization and subsequent fragmentation of
the molecules.

o The resulting positively charged ions are accelerated and then separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Data Interpretation:
o The resulting mass spectrum is a plot of ion abundance versus m/z.
o The molecular ion peak ([M]*) provides the molecular weight of the compound.

o The fragmentation pattern provides structural information about the molecule. For Indole-
2-carbaldehyde, characteristic fragments arise from the loss of a hydrogen atom ([M-H]*)
and subsequent loss of carbon monoxide and hydrogen cyanide.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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